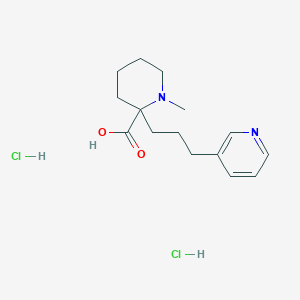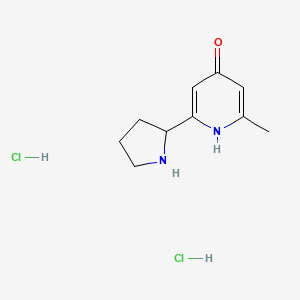
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
説明
- Chemical Structure : The compound consists of a pyridine ring substituted with a pyrrolidine moiety at position 6 and a hydroxyl group at position 4. The two chlorine atoms are present as dihydrochloride salt .
Synthesis Analysis
- Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) can be further modified to introduce the desired substituents .
Molecular Structure Analysis
Chemical Reactions Analysis
科学的研究の応用
Synthesis and Derivatives
- Compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride have been synthesized and explored for their biological properties. Notably, derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, in addition to pyrimidine fragments, were found to exhibit pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Structural and Spectral Studies
- Thioanalogues of N-1-methylanabasine and nicotine, including compounds structurally similar to this compound, have been synthesized. Their structures were confirmed using various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Application in Medicine and Industry
- Pyrrolidines, a group that includes this compound, are significant due to their biological effects and applications in medicine and industry, such as in dyes or agrochemical substances. The paper by Żmigrodzka et al. (2022) highlights the significance of studying the chemistry of pyrrolidines for modern science (Żmigrodzka et al., 2022).
Drug Design and Cognitive Disorders
- A related compound, PF-04447943, identified as a novel PDE9A inhibitor, demonstrates the potential medical applications of compounds structurally similar to this compound. It has shown efficacy in rodent models of cognitive disorders and has advanced into clinical trials (Verhoest et al., 2012).
Crystal Structure Analysis
- The crystal structure of triprolidinium cation, a compound related to this compound, was analyzed, providing insights into molecular interactions and protonation states (Dayananda et al., 2012).
Ligand Development
- Research on novel optically active 2-(pyrazol-1-yl)pyridines, which are structurally related to the compound of interest, has led to the development of new chiral N,N-donating ligands. These findings illustrate the versatility of pyridine derivatives in ligand development (Kowalczyk & Skarżewski, 2005).
作用機序
Target of Action
The primary target of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues in the body.
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, it interferes with the normal formation of collagen molecules, leading to changes in the structural properties of the tissues where these molecules are present.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to downstream effects on tissue structure and function, given the critical role of collagen in providing structural support to various tissues.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound can lead to changes in the structural properties of tissues where collagen molecules are present . The specific molecular and cellular effects would depend on the tissue type and the extent of enzyme inhibition.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could potentially affect the compound’s stability and its interaction with the target enzyme . .
特性
IUPAC Name |
2-methyl-6-pyrrolidin-2-yl-1H-pyridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-7-5-8(13)6-10(12-7)9-3-2-4-11-9;;/h5-6,9,11H,2-4H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDUDODENPDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

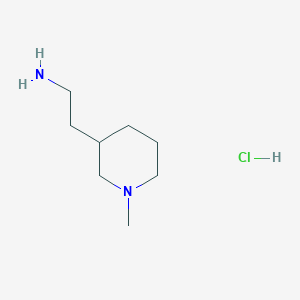
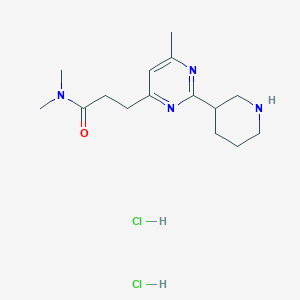

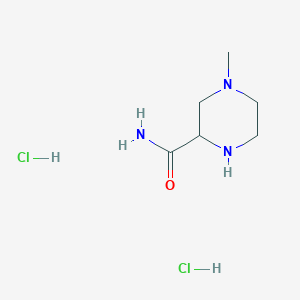
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)



![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
